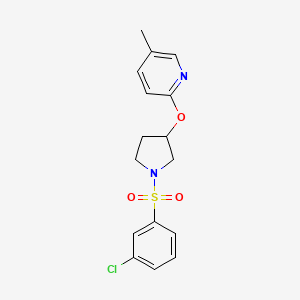
5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid, commonly known as BCECF, is a fluorescent pH indicator that is widely used in scientific research. BCECF is a highly sensitive and versatile tool that is used to measure pH changes in biological systems.
作用機序
BCECF is a pH-sensitive fluorescent dye that undergoes a change in fluorescence intensity as the pH of the environment changes. BCECF is excited by light at a wavelength of 440 nm, and emits light at a wavelength of 535 nm. The fluorescence intensity of BCECF is proportional to the pH of the environment, with a decrease in pH resulting in an increase in fluorescence intensity.
Biochemical and Physiological Effects:
BCECF has been shown to have minimal biochemical and physiological effects on biological systems. It does not interfere with cellular processes or cause toxicity, making it an ideal tool for studying pH changes in biological systems.
実験室実験の利点と制限
The main advantage of BCECF is its high sensitivity and versatility in measuring pH changes in biological systems. It is also easy to use and does not require any specialized equipment. However, BCECF has some limitations in lab experiments, including its sensitivity to temperature and photobleaching. It is also important to note that BCECF is not suitable for use in vivo.
将来の方向性
There are several future directions for research on BCECF. One area of research is the development of new fluorescent pH indicators with improved sensitivity and specificity. Another area of research is the use of BCECF in combination with other fluorescent dyes to study multiple parameters simultaneously. Additionally, there is ongoing research into the use of BCECF in the development of new diagnostic tools and therapies for various diseases.
In conclusion, BCECF is a valuable tool for studying pH changes in biological systems. Its high sensitivity and versatility make it a popular choice for scientific research. With ongoing research, BCECF is likely to continue to play an important role in the development of new diagnostic tools and therapies for various diseases.
合成法
BCECF is synthesized by reacting 2,4-dihydroxybenzoic acid with ethyl chloroformate to form an intermediate compound. This intermediate compound is then reacted with 2-phenyl-1-benzofuran-3-carboxylic acid to produce BCECF. The synthesis of BCECF is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
BCECF is used in a wide range of scientific research applications, including studies of intracellular pH, pH changes in the extracellular environment, and pH changes in biological fluids. BCECF is also used to study the pH changes in various organelles, such as lysosomes and mitochondria.
特性
IUPAC Name |
5-(1-carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-10(17(19)20)23-12-7-8-14-13(9-12)15(18(21)22)16(24-14)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZWDICAXJFHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2747911.png)

![(13E)-Spiro[11-oxa-3,18-diazatricyclo[16.5.0.05,10]tricosa-5,7,9,13-tetraene-16,3'-azetidine]-4,17-dione;2,2,2-trifluoroacetic acid](/img/structure/B2747917.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2747919.png)
![N-[[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]oxirane-2-carboxamide](/img/structure/B2747920.png)
![1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2747921.png)




![N-{4,6-bis[3-(trifluoromethoxy)phenoxy]-5-pyrimidinyl}-4-(tert-butyl)benzenesulfonamide](/img/structure/B2747930.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2747931.png)